Epsilon-V1-2 - 182683-50-7

Epsilon-V1-2

Catalog Number: EVT-1177374
CAS Number: 182683-50-7
Molecular Formula: C37H65N9O13
Molecular Weight: 844 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein kinase Cɛ (PKCɛ) is a calcium-independent, phospholipid- and diacylglycerol-dependent serine/threonine kinase involved in diverse signaling pathways, including those involved in neuronal signaling, cytoskeletal function, and inflammation. PKCɛ inhibitor peptide is a synthetic peptide corresponding to an amino acid sequence found in the amino terminal C2 domain of most mammalian forms of PKCɛ. It selectively and reversibly inhibits the translocation of PKCɛ to intracellular membranes, blocking activation. PKCɛ inhibitor peptide is commonly used in cells to evaluate the role of PKCɛ in various cellular responses.
Classification

Epsilon-V1-2 falls under the category of peptide inhibitors and is classified as a protein kinase C epsilon inhibitor. It is utilized in biochemical research to explore the functions of εPKC in different biological contexts, particularly in relation to disease mechanisms involving this kinase .

Synthesis Analysis

The synthesis of Epsilon-V1-2 involves standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of a cysteine residue to the C-terminus of a peptide sequence comprising nine amino acids: Glutamic acid, Alanine, Valine, Serine, Leucine, Lysine, Proline, Threonine, and Cysteine.

Synthesis Methodology

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin.
    • The cysteine residue at the C-terminus allows for potential disulfide bond formation with carrier proteins.
  2. Automated Peptide Synthesizers:
    • For industrial production, automated synthesizers are employed to facilitate high-throughput synthesis.
    • The final product undergoes purification via high-performance liquid chromatography (HPLC) to ensure high purity levels.
  3. Reagents Used:
    • Common reagents for peptide bond formation include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
    • Disulfide bond formation can be facilitated by oxidizing agents like iodine or through air oxidation .
Molecular Structure Analysis

Epsilon-V1-2 has a molecular formula that reflects its composition of nine amino acids. The molecular weight is approximately 947.1 g/mol. The structure includes a unique cysteine residue at the C-terminus, which is critical for its biochemical activity and potential interactions with other proteins.

Structural Characteristics

  • Peptide Sequence: Cys-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr
  • Functional Groups: The presence of the thiol group from cysteine allows for disulfide bond formation.
  • Conformation: The peptide's conformation can influence its interaction with εPKC and other cellular targets.
Chemical Reactions Analysis

Epsilon-V1-2 primarily participates in two types of chemical reactions:

  1. Peptide Bond Formation: This involves the joining of amino acids through peptide bonds during synthesis.
  2. Disulfide Bond Formation: The thiol group from cysteine can form disulfide bonds with other cysteine-containing molecules or carrier proteins.

Reaction Conditions

  • Peptide Bond Formation: Utilizes standard SPPS reagents under controlled conditions to ensure efficient coupling.
  • Disulfide Bond Formation: Typically requires oxidizing conditions; iodine or air oxidation are common methods employed to facilitate this reaction .
Mechanism of Action

Epsilon-V1-2 exerts its inhibitory effects on εPKC through a specific mechanism:

  1. Inhibition of Protein Interaction: By blocking the interaction between εPKC and εRACK, Epsilon-V1-2 prevents the translocation of εPKC to the cell membrane.
  2. Disruption of Signal Transduction: This inhibition affects downstream signaling pathways that involve MARCKS phosphorylation, ultimately impacting cellular processes such as proliferation and apoptosis.

This mechanism highlights the compound's potential therapeutic applications in diseases where εPKC is implicated .

Physical and Chemical Properties Analysis

Epsilon-V1-2 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized solid in trifluoroacetate salt format.
  • Purity: Generally exceeds 95%, ensuring reliability for research applications.
  • Storage Conditions: Recommended storage at -20°C to maintain stability and activity .

Additional Properties

The compound's stability can be influenced by factors such as pH and temperature, which are critical considerations during experimental applications.

Applications

Epsilon-V1-2 has diverse applications across various scientific fields:

  1. Biochemistry: Serves as a tool for studying protein-protein interactions and signal transduction pathways involving εPKC.
  2. Cell Biology: Aids in understanding the role of εPKC in cellular processes such as differentiation and apoptosis.
  3. Medical Research: Investigated for potential therapeutic applications in conditions like cancer and cardiovascular diseases where εPKC plays a significant role.
  4. Pharmaceutical Development: Utilized in developing diagnostic assays and as a research reagent for drug discovery efforts targeting εPKC-related pathways .
Introduction to Epsilon-V1-2: Nomenclature and Historical Development

Etymological Origins of the "Epsilon" Designation in Biochemical Terminology

The term "epsilon" (ε) originates from the fifth letter of the Greek alphabet, consistently used in scientific nomenclature to denote sequential position or structural variation. In biochemistry, ε designates:

  • Isoform Specificity: The fifth identified member of the protein kinase C (Protein Kinase C) serine/threonine kinase family (Protein Kinase C epsilon), distinguished from alpha (α), beta (β), gamma (γ), and delta (δ) isoforms [8].
  • Functional Implications: Reflects the enzyme’s unique regulatory domains and activation mechanisms compared to other Protein Kinase C isoforms.
  • Peptide Derivative Logic: "Epsilon-V1-2" specifically denotes a peptide derived from the V1 region of the second conserved homology domain (C2) of Protein Kinase C epsilon. This nomenclature follows established conventions for kinase inhibitor peptides (e.g., Delta-V1-1 for Protein Kinase C delta inhibition) [4] [9].

Table 1: Protein Kinase C Isoform Classification

Isoform ClassMembersActivation Requirements
Conventionalα, βI, βII, γCalcium, Diacylglycerol, Phospholipids
Novelδ, ε, η, θDiacylglycerol, Phospholipids
Atypicalζ, ι/λPhospholipids (Calcium/DAG-independent)

Historical Context of Protein Kinase C Epsilon Inhibitor Discovery and Classification

The development of Protein Kinase C epsilon inhibitors emerged from key advancements:

  • Kinase Regulation Insights (1990s): Research identified Protein Kinase C epsilon as a regulator of cardiac contraction, metabolism, and carcinogenesis. Unlike other isoforms, Protein Kinase C epsilon undergoes translocation to subcellular sites (e.g., mitochondria, sarcomeres) upon activation by lipid messengers [8] [10].
  • Limitations of Early Inhibitors: Broad-spectrum Protein Kinase C inhibitors (e.g., staurosporine, chelerythrine) lacked isoform selectivity, confounding mechanistic studies [9].
  • Domain-Targeted Design (Late 1990s): Daria Mochly-Rosen’s pioneering work exploited the Protein Kinase C epsilon regulatory domain. The discovery that residues 14–21 (Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr) within the C2 domain bind receptors for activated C kinase epsilon (RACKε) enabled rational peptide design [4] [7]. Epsilon-V1-2 (sequence: EAVSLKPT) was synthesized to competitively disrupt Protein Kinase C epsilon-RACKε interaction, preventing kinase translocation and activation without inhibiting catalytic activity [2] [9].

Table 2: Key Milestones in Protein Kinase C Epsilon Inhibitor Development

YearDiscoverySignificance
1995Identification of Protein Kinase C epsilon-RACK binding domainsEstablished translocation as a target for isoform-specific inhibition
1999Synthesis of Epsilon-V1-2 peptideFirst selective inhibitor of Protein Kinase C epsilon membrane translocation
2001Validation in apoptosis studiesDemonstrated inhibition of β-adrenergic-induced cardiomyocyte death [7]
2008Therapeutic efficacy in heart failure modelsAttenuated cardiac fibrosis in hypertensive rats [9]

Epsilon-V1-2 in the Context of Peptide-Based Kinase Inhibition

Epsilon-V1-2 exemplifies a class of pseudosubstrate inhibitors that exploit protein-protein interaction interfaces rather than catalytic sites:

  • Mechanism: Mimics the Protein Kinase C epsilon V1 region (residues 14–21), acting as a decoy for RACKε. This prevents the anchoring of activated Protein Kinase C epsilon to its subcellular targets, rendering it functionally inert despite retained catalytic capacity [4] [7].
  • Selectivity Profile:
  • High Specificity for Protein Kinase C epsilon: Does not inhibit Protein Kinase C alpha, beta, delta, or zeta at physiological concentrations (≤100 μM) [2] [7].
  • Cross-Reactivity Caveats: May weakly bind RACK scaffolds of other novel Protein Kinase C isoforms (e.g., Protein Kinase C theta) at supraphysiological doses (>500 μM) [8].
  • Structural Optimization:
  • Cell Permeability: Fused to cell-penetrating motifs (e.g., TAT peptide: YGRKKRRQRRR) for intracellular delivery [9].
  • Stability Modifications: Incorporation of D-amino acids or polyethylene glycol (PEG)ylation reduces proteolytic degradation in vivo [4].
  • Advantages Over Small Molecules:
  • Eliminates off-target effects associated with ATP-competitive inhibitors.
  • Preserves basal kinase activity, minimizing homeostatic disruption.
  • Enables precise spatiotemporal control of Protein Kinase C epsilon signaling in research contexts [7] [9].

Table 3: Comparison of Protein Kinase C Epsilon Inhibitor Strategies

Inhibitor TypeExampleMechanismSelectivity for Protein Kinase C epsilon
Peptide-BasedEpsilon-V1-2Blocks RACKε bindingHigh (IC₅₀ < 0.5 μM)
ATP-CompetitiveChelerythrineBinds catalytic siteLow (inhibits multiple Protein Kinase C isoforms)
AllostericRottlerinDisrupts PH domainModerate (also inhibits Protein Kinase C delta)
GeneticAntisense OligosReduces Protein Kinase C epsilon expressionHigh

Properties

CAS Number

182683-50-7

Product Name

Epsilon-V1-2

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C37H65N9O13

Molecular Weight

844 g/mol

InChI

InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

KNTBAGOTDJPUJV-XMTFRXHISA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Synonyms

EAVSLKPT; εV 1-2; N-[1-[N2-[N-[N-[N-(N-L-α-Glutamyl-L-alanyl)-L-valyl]-L-seryl]-L-leucyl]-L-lysyl]-L-prolyl]-L-threonine

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.